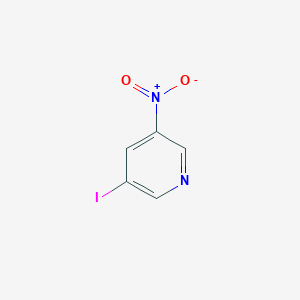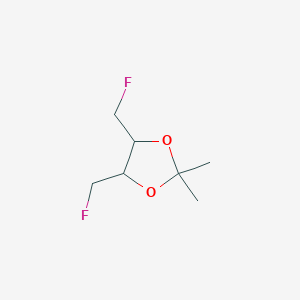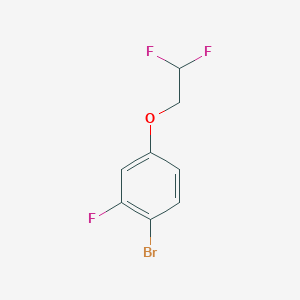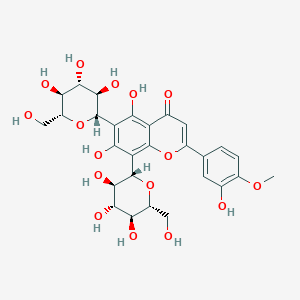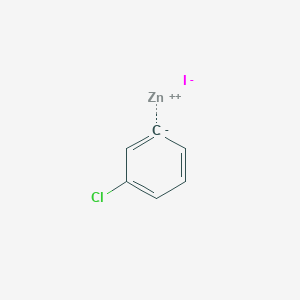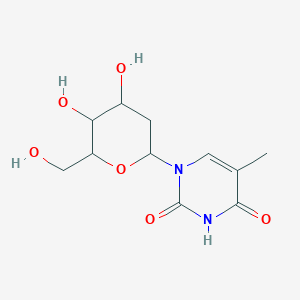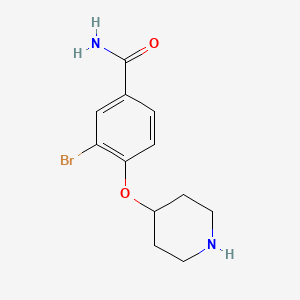
3-Bromo-4-(piperidin-4-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(piperidin-4-yloxy)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a bromine atom at the third position and a piperidin-4-yloxy group at the fourth position on the benzamide ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperidin-4-yloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzoic acid and piperidine.
Formation of Piperidin-4-yloxy Intermediate: The hydroxyl group of 3-bromo-4-hydroxybenzoic acid is converted to a piperidin-4-yloxy group through a nucleophilic substitution reaction with piperidine.
Amidation: The resulting intermediate is then subjected to amidation with an appropriate amine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(piperidin-4-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamide derivatives.
Applications De Recherche Scientifique
3-Bromo-4-(piperidin-4-yloxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(piperidin-4-yloxy)benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-4-yloxy)benzamide: Lacks the bromine atom at the third position.
3-Bromo-4-hydroxybenzamide: Lacks the piperidin-4-yloxy group.
N-(Piperidin-4-yl)benzamide: Lacks both the bromine atom and the piperidin-4-yloxy group.
Uniqueness
3-Bromo-4-(piperidin-4-yloxy)benzamide is unique due to the presence of both the bromine atom and the piperidin-4-yloxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H15BrN2O2 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
3-bromo-4-piperidin-4-yloxybenzamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-7-8(12(14)16)1-2-11(10)17-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H2,14,16) |
Clé InChI |
CFWVJFANJBJSGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=C(C=C(C=C2)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
